Fmoc-4-Borono-L-Phenylalanine

Catalog No.
S3543959
CAS No.
273221-71-9
M.F
C24H22BNO6
M. Wt
431.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-4-Borono-L-Phenylalanine

CAS Number

273221-71-9

Product Name

Fmoc-4-Borono-L-Phenylalanine

IUPAC Name

(2S)-3-(4-boronophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Molecular Formula

C24H22BNO6

Molecular Weight

431.2 g/mol

InChI

InChI=1S/C24H22BNO6/c27-23(28)22(13-15-9-11-16(12-10-15)25(30)31)26-24(29)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22,30-31H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1

InChI Key

KQZPZGIZOXMZJP-QFIPXVFZSA-N

SMILES

B(C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(O)O

Canonical SMILES

B(C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(O)O

Isomeric SMILES

B(C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(O)O

Description

The exact mass of the compound (2S)-3-(4-Boronophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is 431.1540176 g/mol and the complexity rating of the compound is 630. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fmoc-4-Borono-L-Phenylalanine is a derivative of 4-Borono-L-Phenylalanine, characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino terminus. Its chemical formula is C24H22BNO6, and it has a molecular weight of 431.25 g/mol. The compound is notable for its boron-containing moiety, which enhances its reactivity and biological properties, making it a valuable tool in medicinal chemistry and biochemistry.

Typical of boronic acids and their derivatives. Key reactions include:

  • Suzuki Coupling: This reaction allows for the formation of carbon-carbon bonds between aromatic compounds, using Fmoc-4-Borono-L-Phenylalanine as a boron source.
  • Acylation Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
  • Boronic Acid Reactions: The boron atom can form reversible covalent bonds with diols, which is exploited in various biochemical applications.

Fmoc-4-Borono-L-Phenylalanine exhibits significant biological activity due to its boron content. It has been studied for its potential in:

  • Cancer Therapy: The compound is associated with the treatment of malignant melanoma and other cancers due to its ability to selectively target cancer cells.
  • Protein

The synthesis of Fmoc-4-Borono-L-Phenylalanine typically involves several steps:

  • Protection of the Amino Group: The amino group of L-Phenylalanine is protected using an Fmoc group.
  • Boron Introduction: A boron-containing reagent is introduced to create the boronic acid functionality at the para position of the phenyl ring.
  • Purification: The product is purified through techniques such as chromatography to yield high-purity Fmoc-4-Borono-L-Phenylalanine.

Methods described in literature emphasize mild reaction conditions to achieve high yields and enantiomeric purity .

Fmoc-4-Borono-L-Phenylalanine finds diverse applications in:

  • Peptide Synthesis: It serves as a building block in solid-phase peptide synthesis due to its stability and reactivity.
  • Drug Development: Its unique properties make it suitable for designing new therapeutic agents targeting specific diseases.
  • Bioconjugation: The compound can be utilized in bioconjugation strategies due to its ability to form reversible bonds with biomolecules.

Research has demonstrated that Fmoc-4-Borono-L-Phenylalanine interacts with various biological molecules, particularly through its boronic acid functionality. These interactions are critical for understanding enzyme mechanisms and protein-ligand binding dynamics. Studies have shown that this compound can selectively bind to certain proteins, which may lead to new insights into therapeutic targets .

Several compounds share structural or functional similarities with Fmoc-4-Borono-L-Phenylalanine. Below is a comparative analysis highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
4-Borono-L-PhenylalanineLacks Fmoc protectionSimpler structure; used directly in reactions
3-Borono-L-TyrosineBoron at meta positionDifferent aromatic substitution pattern
2-Borono-L-AlanineBoron at ortho positionSmaller side chain; less sterically hindered
Fmoc-L-TyrosineLacks boron functionalityCommonly used in peptide synthesis without boron

Fmoc-4-Borono-L-Phenylalanine's unique combination of an Fmoc protecting group and a boronic acid functionality distinguishes it from these similar compounds, providing enhanced reactivity and specificity in biochemical applications.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

431.1540176 g/mol

Monoisotopic Mass

431.1540176 g/mol

Heavy Atom Count

32

Dates

Modify: 2023-07-26

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